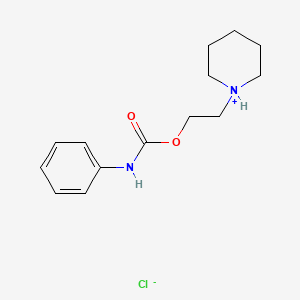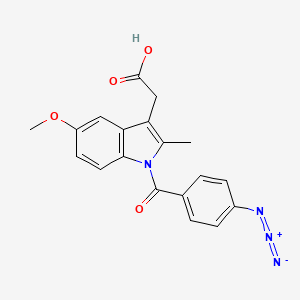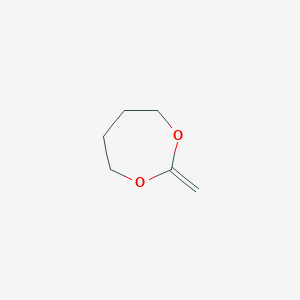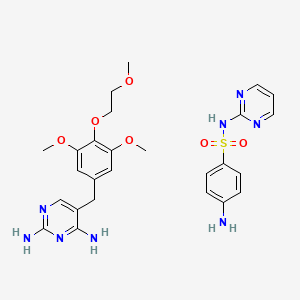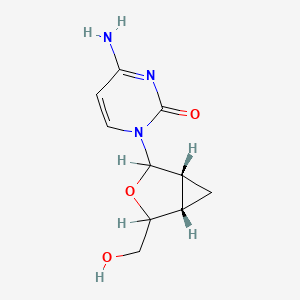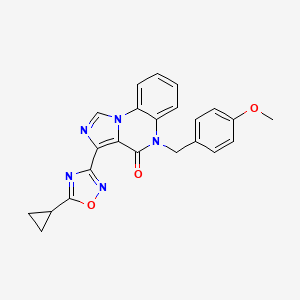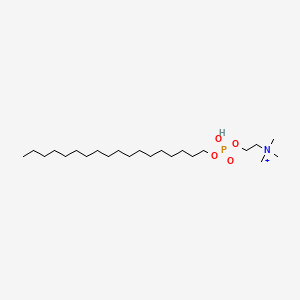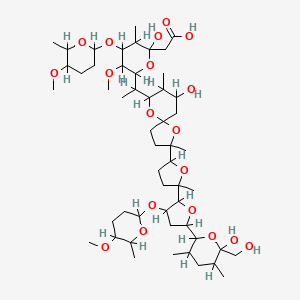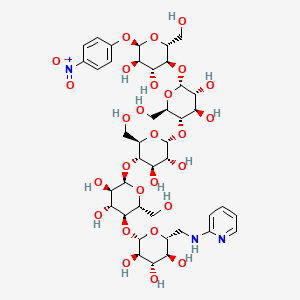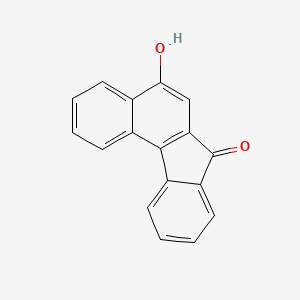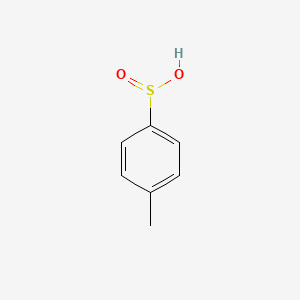
对甲苯磺酸
概述
描述
P-Toluenesulfinic acid, also known as PTSA, pTSA, or pTsOH, or tosylic acid (TsOH), is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .
Synthesis Analysis
P-Toluenesulfinic acid is prepared on an industrial scale by the sulfonation of toluene . It is used as a catalyst in esterification, reductive amination, Biginelli reaction, and intermolecular coupling of the aromatic nucleus . It is also used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .Molecular Structure Analysis
The molecular formula of p-Toluenesulfinic acid is C7H8O3S . The average mass is 172.202 Da and the monoisotopic mass is 172.019409 Da .Chemical Reactions Analysis
P-Toluenesulfinic acid may be converted to p-toluenesulfonic anhydride by heating with phosphorus pentoxide. When heated with acid and water, TsOH undergoes hydrolysis to toluene . It is also used as a catalyst in various organic transformations .Physical And Chemical Properties Analysis
P-Toluenesulfinic acid is a white, extremely hygroscopic solid . It is soluble in water, alcohols, and other polar organic solvents . It has a density of 1.24 g/cm3 .科学研究应用
Organic Synthesis
P-Toluenesulfinic acid is widely used in organic synthesis due to its role as a catalyst. It facilitates various organic transformations with high selectivity and excellent yields, making the synthesis process more efficient and versatile . Its strong acidic nature activates different organic functional groups, which is crucial for the synthesis of complex carbocycles and heterocycles, particularly relevant in the synthesis of biologically active molecules .
Delignification in Biomass
In the field of biorefinery, P-Toluenesulfinic acid has shown promise as an efficient delignification agent. It has been used to treat different biomass species, with the delignification process varying significantly depending on the species. This compound has been particularly effective in the delignification of hardwood and grass species, making it an ideal feedstock for bio-refinery applications .
Catalyst in Antimalarial Agent Synthesis
P-Toluenesulfinic acid acts as a catalyst in the synthesis of oxane derivatives, which are used as antimalarial agents. This highlights its importance in medicinal chemistry, where it contributes to the development of treatments for diseases like malaria .
Pharmaceutical Intermediates
The compound is also used as an intermediate in the pharmaceutical industry. It plays a role in the preparation of various pharmaceuticals, demonstrating its versatility and importance in drug development .
Dye and Pigment Industry
P-Toluenesulfinic acid is utilized as a curing agent in the production of dyes and pigments. It serves as a discharge medium, which is essential in the dyeing process and in the production of fluorescent pigments .
Fabric Adhesive Production
Lastly, it is used as a chemical intermediate in the production of fabric adhesives. Its properties make it suitable for use in the textile industry, where it contributes to the manufacturing of adhesives that meet specific performance requirements .
作用机制
Target of Action
P-Toluenesulfinic acid, also known as p-Toluenesulfonic acid or PTSA, primarily targets organic functional groups . It is known to interact with Lysozyme C and Pro-cathepsin H in humans .
Mode of Action
PTSA is a strong acid that activates different organic functional groups . It is often used in organic synthesis as an “organic-soluble” strong acid . Its high acidity helps activate different organic functional groups, promoting fast conversions with a high atom and pot economy . For instance, tosylate esters, derived from PTSA, undergo nucleophilic attack or elimination .
Biochemical Pathways
PTSA plays a crucial role in various biochemical pathways. It is used in the acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . PTSA-promoted conversions are fast and feature a multiple bond-forming index . The utilization of PTSA enables the synthesis of many important structural scaffolds without any hazardous metals .
Pharmacokinetics
It is known that ptsa is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This solubility likely impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of PTSA results in the activation of organic functional groups, leading to various organic transformations . For example, the tosylation of alcohols followed by reduction allows for the deoxygenation of alcohols . In another instance, PTSA was used as a catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C .
Action Environment
The action of PTSA can be influenced by environmental factors. For instance, PTSA has been used for microwave-assisted biodiesel production and solar-light driven degradation of metronidazole (MTZ) from an aqueous stream . The reaction conditions, such as temperature and the presence of microwave or solar light, can significantly impact the efficacy of PTSA’s action .
安全和危害
未来方向
P-Toluenesulfinic acid has been an active area of research for developing efficient synthetic methodologies . It has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This emerging area of research has become one of the pillars of synthetic organic chemistry to synthesize biologically relevant, complex carbocycles and heterocycles .
属性
IUPAC Name |
4-methylbenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVNINSOKCNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt) | |
| Record name | p-Toluenesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862432 | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Toluenesulfinic acid | |
CAS RN |
536-57-2 | |
| Record name | p-Toluenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-4-sulphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3F863QFL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
